An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole
An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Data
7-Bromo-2-methyl-2H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of therapeutic drugs.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 7-Bromo-2-methyl-2H-indazole, based on available data.
Table 1: Physicochemical Properties of 7-Bromo-2-methyl-2H-indazole
| Property | Value | Source |
| CAS Number | 701910-14-7 | [3][4][5][6] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| Predicted Boiling Point | 397.845 °C at 760 mmHg (for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde) | [7] |
| Appearance | Not specified in available literature. | |
| Melting Point | Not specified in available literature. | |
| Solubility | Not specified in available literature. |
Synthesis and Experimental Protocols
Proposed Experimental Protocol for the Synthesis of 7-Bromo-2-methyl-2H-indazole:
Materials:
-
2,3-Dibromobenzaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Sodium Azide (NaN₃)
-
Copper(I) iodide (CuI)
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N,N'-Dimethylethylenediamine (DMEDA)
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 2,3-dibromobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent and Ligand Addition: Add anhydrous DMSO to the vessel, followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).
-
Addition of Reactants: Add methylamine (1.2 eq) to the reaction mixture, followed by the careful addition of sodium azide (1.5 eq).
-
Reaction Conditions: The reaction mixture is then heated to a specified temperature (typically between 80-120 °C) and stirred for a period of 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 7-Bromo-2-methyl-2H-indazole.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed one-pot synthesis workflow for 7-Bromo-2-methyl-2H-indazole.
Spectral and Characterization Data
At the time of this report, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 7-Bromo-2-methyl-2H-indazole has not been identified in the public domain. Researchers are advised to perform comprehensive characterization upon synthesis. Predicted mass spectral data for the related compound, 7-bromo-2-methyl-2H-indazole-3-carbaldehyde, is available and may offer some guidance for mass spectrometry analysis.[10]
Biological Activity and Drug Development Potential
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][8]
While no specific biological activity or signaling pathway has been directly attributed to 7-Bromo-2-methyl-2H-indazole in the available literature, its structural similarity to other biologically active indazoles suggests it may be a valuable starting point for drug discovery programs. The bromine atom at the 7-position provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.
Potential Areas of Investigation:
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Kinase Inhibition: Many indazole derivatives have been developed as kinase inhibitors for the treatment of cancer.[11]
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Antimicrobial Activity: The indazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[8]
-
Anti-inflammatory Properties: Certain indazole-containing compounds have demonstrated anti-inflammatory effects.[1]
Signaling Pathway Analysis (Hypothetical):
Should 7-Bromo-2-methyl-2H-indazole or its derivatives exhibit, for instance, anticancer activity through kinase inhibition, a hypothetical signaling pathway diagram could be constructed.
Caption: Hypothetical signaling pathway showing kinase inhibition.
Conclusion
7-Bromo-2-methyl-2H-indazole represents a chemical entity with significant potential for further investigation, particularly in the field of drug discovery. While current publicly available data on its specific chemical and biological properties is limited, its core indazole structure suggests a high probability of interesting biological activity. The synthetic routes to related compounds are well-established, providing a clear path for its preparation and subsequent evaluation in various biological assays. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule. Further experimental work is necessary to fully elucidate its chemical properties and explore its therapeutic potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. scbt.com [scbt.com]
- 4. CAS:701910-14-7,7-溴-2-甲基吲唑,7-Bromo-2-methyl-2H-indazole -欧利希(上海)医药科技有限公司 [olix.cn]
- 5. parchem.com [parchem.com]
- 6. 7-BROMO-2-METHYL-2H-INDAZOLE CAS#: 701910-14-7 [m.chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. PubChemLite - 7-bromo-2-methyl-2h-indazole-3-carbaldehyde (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
